molecular formula C7H6FNO2 B13031809 4-Fluoro-6-methoxynicotinaldehyde

4-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B13031809
M. Wt: 155.13 g/mol
InChI Key: WPEFYVQKRFPQCM-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxynicotinaldehyde typically involves the introduction of fluorine and methoxy groups into the nicotinaldehyde structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The choice of reagents and reaction conditions can vary depending on the desired scale and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxynicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-6-methoxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxynicotinaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. For example, fluorinated compounds are known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-6-methoxynicotinaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. The specific positioning can influence the compound’s reactivity, binding affinity, and overall stability .

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3

InChI Key

WPEFYVQKRFPQCM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)C=O

Origin of Product

United States

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